molecular formula C7H15N B8601404 (R)-2,2-Dimethylcyclopentan-1-amine

(R)-2,2-Dimethylcyclopentan-1-amine

Cat. No.: B8601404
M. Wt: 113.20 g/mol
InChI Key: NODFGJYBXPEUCQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2-dimethylcyclopentanamine is an organic compound with a cyclopentane ring substituted with an amine group and two methyl groups at the 2-position. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethylcyclopentanamine typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with cyclopentane, a halogenation reaction introduces halogen atoms at the 2-position.

    Amination: The halogenated cyclopentane undergoes nucleophilic substitution with an amine source, such as ammonia or an amine, to replace the halogen with an amine group.

    Chiral Resolution: The racemic mixture of 2,2-dimethylcyclopentanamine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of ®-2,2-dimethylcyclopentanamine may involve large-scale halogenation and amination processes, followed by efficient chiral resolution methods to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethylcyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

®-2,2-dimethylcyclopentanamine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2-dimethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2-dimethylcyclopentanamine: The enantiomer of ®-2,2-dimethylcyclopentanamine with opposite chiral configuration.

    2,2-dimethylcyclopentanol: A related compound with a hydroxyl group instead of an amine group.

    2,2-dimethylcyclopentanone: A ketone derivative of the cyclopentane ring.

Uniqueness

®-2,2-dimethylcyclopentanamine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1R)-2,2-dimethylcyclopentan-1-amine

InChI

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

NODFGJYBXPEUCQ-ZCFIWIBFSA-N

Isomeric SMILES

CC1(CCC[C@H]1N)C

Canonical SMILES

CC1(CCCC1N)C

Origin of Product

United States

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